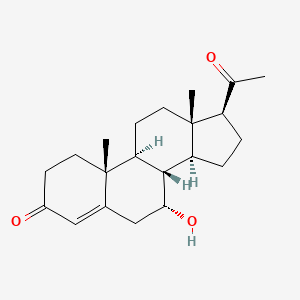
7-alpha-hydroxyprogesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-alpha-hydroxyprogesterone is a naturally occurring steroid hormone and a derivative of progesterone. It plays a crucial role in the biosynthesis of other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids. This compound is primarily produced in the adrenal glands and gonads, specifically the corpus luteum of the ovary .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 7-alpha-hydroxyprogesterone can be achieved through chemical-enzymatic methods. One such method involves the use of 17alpha-hydroxylase (encoded by CYP17A1) to hydroxylate progesterone . Another method includes refining crude products through a series of chemical reactions to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to achieve the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-alpha-hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: Conversion to other hydroxylated derivatives.
Reduction: Formation of reduced steroid derivatives.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents such as halogens or alkylating agents under controlled conditions
Major Products Formed:
Oxidation: Formation of dihydroxyprogesterone derivatives.
Reduction: Production of hydroxyprogesterone derivatives.
Substitution: Generation of various substituted steroid compounds
Wissenschaftliche Forschungsanwendungen
7-alpha-hydroxyprogesterone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other steroid hormones and derivatives.
Biology: Studied for its role in steroidogenesis and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating hormonal imbalances and related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of 7-alpha-hydroxyprogesterone involves its interaction with specific receptors and enzymes in the body. It acts as an agonist of the progesterone receptor, albeit with lower potency compared to progesterone. Additionally, it serves as an antagonist of the mineralocorticoid receptor and a partial agonist of the glucocorticoid receptor . These interactions influence various molecular pathways and physiological processes, including the regulation of reproductive functions and stress responses .
Vergleich Mit ähnlichen Verbindungen
17-alpha-hydroxyprogesterone: Another hydroxylated derivative of progesterone with similar biological activities.
Dydrogesterone: A synthetic progestogen used in hormone therapy.
Hydroxyprogesterone Caproate: A synthetic derivative used to prevent preterm birth
Uniqueness: this compound is unique due to its specific hydroxylation at the 7alpha position, which imparts distinct biological properties and metabolic pathways compared to other hydroxylated derivatives. This uniqueness makes it valuable in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
27534-93-6 |
|---|---|
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(7R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
QRDYCDIUGUAUBZ-SRWWVFQWSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Synonyme |
7 alpha-hydroxyprogesterone 7 beta-hydroxyprogesterone 7-hydroxyprogesterone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


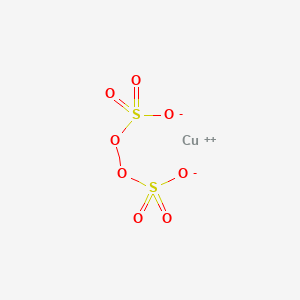
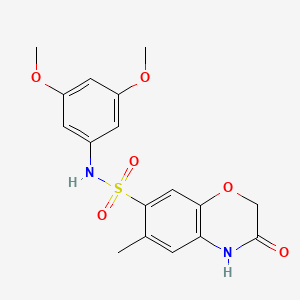

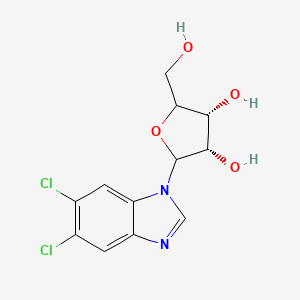
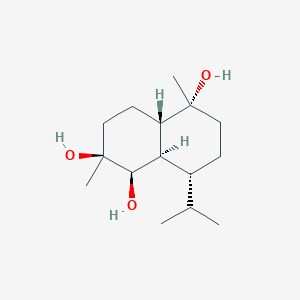
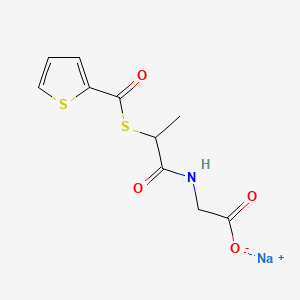
![sodium;(6R,7S)-7-[[2-(3,4-dihydroxyphenyl)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]acetyl]amino]-7-formamido-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260784.png)
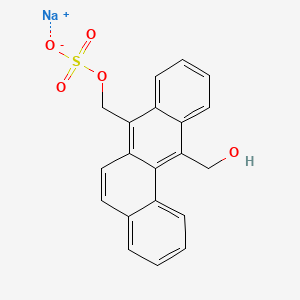
![sodium;(5R,6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260786.png)
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride](/img/structure/B1260789.png)
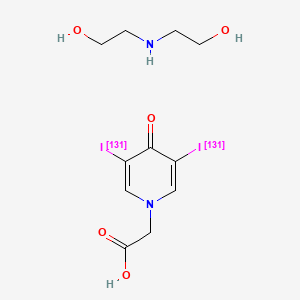
![Sodium 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-YL)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260791.png)

![(3S,3'S,4'R,5'S)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260793.png)
